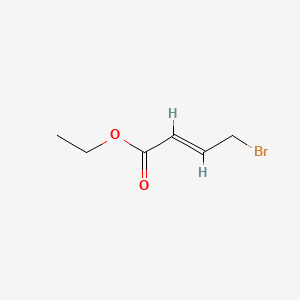Ethyl 4-bromocrotonate
CAS No.: 6065-32-3
Cat. No.: VC3788660
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6065-32-3 |
|---|---|
| Molecular Formula | C6H9BrO2 |
| Molecular Weight | 193.04 g/mol |
| IUPAC Name | ethyl (E)-4-bromobut-2-enoate |
| Standard InChI | InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ |
| Standard InChI Key | FHGRPBSDPBRTLS-ONEGZZNKSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/CBr |
| SMILES | CCOC(=O)C=CCBr |
| Canonical SMILES | CCOC(=O)C=CCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
Ethyl 4-bromocrotonate is formally named ethyl ()-4-bromobut-2-enoate, reflecting its ()-stereochemistry at the double bond between carbons 2 and 3 . The bromine atom occupies the terminal position of the crotonate chain, creating a polarized structure that enhances electrophilic reactivity. Key identifiers include:
The ()-configuration is critical for its reactivity in cross-coupling reactions, as the trans arrangement of substituents stabilizes transition states in catalytic cycles .
Spectral and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinyl proton ( ppm) and bromine-coupled methylene group ( ppm) . Density functional theory (DFT) calculations predict a dipole moment of , aligning with its polar nature .
Physical and Chemical Properties
Thermodynamic and Solubility Profiles
Ethyl 4-bromocrotonate is a light yellow to brown liquid at room temperature, with the following physical constants :
| Property | Value |
|---|---|
| Boiling Point | 94–95 °C at 12 mmHg |
| Density (25 °C) | 1.402 g/mL |
| Refractive Index () | 1.493 |
| Flash Point | 207 °F (97 °C) |
| Solubility in Water | Insoluble |
| Solubility in Organics | Chloroform, Methanol (sparing) |
The compound’s low water solubility (<0.1 g/L) and moderate volatility make it suitable for reactions in nonpolar solvents like dichloromethane or tetrahydrofuran .
Stability and Reactivity
Ethyl 4-bromocrotonate is light-sensitive and degrades under prolonged UV exposure, necessitating storage at 2–8°C in amber glass . It reacts vigorously with strong bases (e.g., NaOH) via ester hydrolysis and with oxidizing agents, producing brominated byproducts .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common route involves the esterification of 4-bromocrotonic acid with ethanol under acidic catalysis :
Yields typically reach 70–85% after purification by vacuum distillation .
Technical-Grade Manufacturing
Industrial production uses continuous-flow reactors to enhance efficiency, with technical-grade material (75–80% purity) marketed for large-scale applications . Key impurities include unreacted 4-bromocrotonic acid and ethyl bromoacetate, which are removed via fractional crystallization .
Applications in Organic Synthesis and Pharmaceuticals
Cross-Coupling Reactions
The bromine atom in ethyl 4-bromocrotonate participates in Suzuki-Miyaura couplings with arylboronic acids, forming biaryl structures central to drug discovery . For example, it is a precursor to neratinib impurity 26, a tyrosine kinase inhibitor intermediate .
Cycloadditions and Heterocycle Synthesis
In Diels-Alder reactions, the compound acts as a dienophile, yielding bicyclic esters used in agrochemicals (e.g., pyrethroid analogs) . Recent studies highlight its role in synthesizing γ-lactams via [2+2] photocycloadditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume